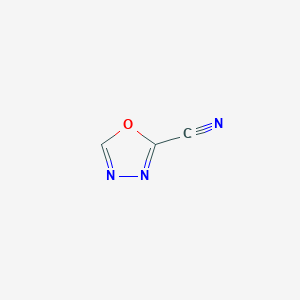

1,3,4-Oxadiazole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-6-5-2-7-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYVAXKIWCQRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1,3,4 Oxadiazole 2 Carbonitrile and Its Derivatives

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole core traditionally relies on cyclization reactions of open-chain precursors. These methods have been refined over the years to improve yields, broaden substrate scope, and employ milder reaction conditions.

Cyclization of Diacylhydrazines

One of the most common and established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazines. nih.govthieme-connect.com This approach involves the condensation of a hydrazine (B178648) with two acylating agents or the acylation of an acid hydrazide. The resulting diacylhydrazine intermediate is then cyclized using a variety of dehydrating agents. nih.govbiointerfaceresearch.com

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govjchemrev.comresearchgate.net

Thionyl chloride (SOCl₂) nih.govresearchgate.net

Phosphorus pentoxide (P₂O₅) nih.govresearchgate.net

Polyphosphoric acid (PPA) nih.govresearchgate.net

Triflic anhydride (B1165640) nih.govresearchgate.net

Sulfuryl fluoride (B91410) (SO₂F₂) thieme-connect.comresearchgate.netthieme-connect.com

The reaction generally proceeds by heating the diacylhydrazine with the dehydrating agent. For instance, various functionalized 1,3,4-oxadiazoles have been synthesized from 1,2-diacylhydrazines using SO₂F₂ as a cyclization reagent, showcasing good functional group tolerance and high product yields. thieme-connect.comresearchgate.net The use of milder reagents like sulfuryl fluoride represents an advancement over harsher traditional reagents. thieme-connect.comthieme-connect.com Palladium(0) has also been reported to catalyze the cyclization of N,N'-diacylhydrazines, although the water formed during the reaction can lead to product hydrolysis, which can be mitigated by the addition of benzoic anhydride. tandfonline.com

| Dehydrating Agent | Reference |

|---|---|

| Phosphorus oxychloride (POCl₃) | nih.govjchemrev.comresearchgate.net |

| Thionyl chloride (SOCl₂) | nih.govresearchgate.net |

| Phosphorus pentoxide (P₂O₅) | nih.govresearchgate.net |

| Polyphosphoric acid (PPA) | nih.govresearchgate.net |

| Triflic anhydride | nih.govresearchgate.net |

| Sulfuryl fluoride (SO₂F₂) | thieme-connect.comresearchgate.netthieme-connect.com |

Cyclization of N-Acylhydrazones

Another prevalent strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.govd-nb.info These precursors are typically prepared through the condensation of an acid hydrazide with an aldehyde or ketone. nih.govresearchgate.net The subsequent cyclization is an oxidation reaction that forms the oxadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation, including:

Bromine in acetic acid nih.govbiointerfaceresearch.com

Lead oxide researchgate.net

Potassium permanganate (B83412) biointerfaceresearch.com

Chloramine-T biointerfaceresearch.comjchemrev.com

Dess-Martin periodinane researchgate.net

tert-Butyl hypoiodite (B1233010) (generated in situ) dntb.gov.ua

Molecular iodine with potassium carbonate jchemrev.comorganic-chemistry.org

Copper(II) triflate (Cu(OTf)₂) jchemrev.com

For example, N-acylhydrazones can be efficiently cyclized to 2,5-disubstituted 1,3,4-oxadiazoles using tert-butyl hypoiodite, which is generated in situ from t-BuOCl and NaI. This method is notable for its high yields, short reaction times, and mild conditions. dntb.gov.ua Electrosynthesis has also emerged as a modern approach, where mediated electrochemical oxidation of N-acylhydrazones provides a mild and efficient route to 1,3,4-oxadiazoles, avoiding the need for stoichiometric chemical oxidants. d-nb.info

| Oxidizing Agent | Reference |

|---|---|

| Bromine in acetic acid | nih.govbiointerfaceresearch.com |

| Lead oxide | researchgate.net |

| Potassium permanganate | biointerfaceresearch.com |

| Chloramine-T | biointerfaceresearch.comjchemrev.com |

| Dess-Martin periodinane | researchgate.net |

| tert-Butyl hypoiodite | dntb.gov.ua |

| Molecular iodine/K₂CO₃ | jchemrev.comorganic-chemistry.org |

| Copper(II) triflate (Cu(OTf)₂) | jchemrev.com |

Reactions of Acid Hydrazides with Carboxylic Acid Derivatives

The direct reaction of acid hydrazides with carboxylic acids or their derivatives represents a convergent approach to 1,3,4-oxadiazoles. nih.govnih.gov This method often proceeds through a diacylhydrazine intermediate, which then undergoes in-situ cyclization. nih.gov The reaction can be promoted by dehydrating agents or coupling reagents.

For instance, the reaction of aromatic acids with hydrazine dihydrochloride (B599025) in a mixture of orthophosphoric acid and phosphorus pentoxide can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net A one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the condensation of acyl hydrazides and aromatic aldehydes in the presence of ceric ammonium (B1175870) nitrate. researchgate.net More recently, a novel protocol has been developed where α-bromo nitroalkanes couple with acyl hydrazides under mildly basic, semiaqueous conditions to directly yield the 2,5-disubstituted oxadiazole, avoiding the isolation of a 1,2-diacyl hydrazide intermediate. nih.govrsc.org

Targeted Synthesis of 1,3,4-Oxadiazole-2-carbonitrile Scaffolds

While the classical methods provide general access to 1,3,4-oxadiazoles, the synthesis of the specific this compound scaffold requires more targeted strategies. These approaches either involve the introduction of the carbonitrile group onto a pre-formed oxadiazole ring or utilize precursors that already contain the nitrile functionality.

Introduction of the Carbonitrile Group via Nucleophilic Substitution

One potential, though less commonly documented, pathway to this compound is through the nucleophilic substitution of a suitable leaving group at the 2-position of the oxadiazole ring with a cyanide source. This would typically require a 2-halo-1,3,4-oxadiazole or a similar activated substrate. The electron-withdrawing nature of the oxadiazole ring can facilitate such a substitution.

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like 1,3,4-oxadiazoles in a single step from three or more starting materials. A notable one-pot, four-component reaction has been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.gov This method involves the reaction of (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde at room temperature in dichloromethane (B109758) (CH2Cl2) to produce high yields of the desired products. nih.gov While this specific example does not directly yield the 2-carbonitrile derivative, the versatility of MCRs suggests the potential for designing a similar reaction to incorporate a cyanide-containing component for the direct synthesis of this compound.

Modern Synthetic Advancements and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the synthesis of 1,3,4-oxadiazole derivatives. These modern approaches, including microwave-assisted synthesis, catalyst-free and visible-light-promoted cyclizations, one-pot procedures, and ultrasound-assisted methods, align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of 1,3,4-oxadiazoles. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.gov

For instance, a series of 1,3,4-oxadiazole derivatives have been synthesized from diphenylacetic acid hydrazide under microwave irradiation in various reaction conditions. researchgate.net In another example, the reaction of acyl hydrazides with an N-protected α-amino acid in the presence of a small amount of phosphorus oxychloride (POCl3) under microwave treatment yielded a group of 1,3,4-oxadiazoles. nih.gov The reaction mixture, containing acid hydrazides and N-protected amino acids dissolved in POCl3, was irradiated in a microwave at 100 W for 10 minutes. nih.gov This method highlights the efficiency of microwave assistance in the dehydrative cyclization step.

A one-pot protocol for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave heating. jchemrev.com This approach is notable for its speed and good to excellent yields without the need for an acid catalyst or a dehydrating agent. jchemrev.com

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Isoniazid, Aromatic aldehyde | DMF, Microwave (300W, 3 min) | N-Arylidenearoylhydrazide intermediate | Not specified | nih.gov |

| N-Arylidenearoylhydrazide intermediate | Ethanol (B145695), Chloramine-T, Microwave (300W, 4 min) | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| Diphenylacetic acid hydrazide | Various reaction conditions, Microwave | Substituted 1,3,4-oxadiazole derivatives | Not specified | researchgate.net |

| Acyl hydrazides, N-protected α-amino acid | POCl3, Microwave (100W, 10 min) | 2,5-Disubstituted 1,3,4-oxadiazoles | Not specified | nih.gov |

Catalyst-Free and Visible-Light Promoted Cyclizations

In recent years, visible-light photoredox catalysis has become a prominent strategy for the synthesis of organic compounds under mild conditions. nih.govacs.org An efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has been achieved through a cyclization reaction between aldehydes and hypervalent iodine(III) reagents promoted by visible light. nih.govnih.govresearchgate.netdoaj.org Notably, this reaction can proceed without a catalyst, making it an attractive and practical approach. nih.govacs.org The use of commercially available and unactivated aldehydes further enhances the utility of this method. nih.govnih.gov The reaction affords the target compounds in excellent yields under mild conditions. nih.govnih.gov

Another visible-light-promoted method involves the eosin (B541160) Y-catalyzed oxidative heterocyclization of semicarbazones using CBr4 as a bromine source. jchemrev.com This technique provides a rapid and smooth route to 5-substituted-2-amino-1,3,4-oxadiazoles. jchemrev.com

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. Several one-pot procedures for the synthesis of 1,3,4-oxadiazoles have been reported.

A transition-metal-free, one-pot KI/TBHP-mediated oxidative cyclization of α-keto acids with acylhydrazines has been developed to synthesize a series of functionalized 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This method proceeds through a tandem keto-amine condensation followed by oxidative cyclization and decarboxylation under mild reaction conditions. researchgate.net

Another efficient one-pot protocol involves the copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere to produce symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Key steps in this process are the oxidative decarboxylation of the arylacetic acids and the oxidative functionalization of the imine C-H bond. researchgate.net

Furthermore, a one-pot synthesis-functionalization strategy allows for the streamlined access to diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodide or N-benzyloxy amine coupling partners. acs.org This two-stage protocol involves the initial formation of the oxadiazole ring followed by a copper-catalyzed arylation, tolerating a broad range of substrates including heteroaromatic acids and iodides. acs.org

Ultrasound-Assisted Methods

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to conventional methods. nih.gov Ultrasound irradiation can accelerate reaction rates through the phenomenon of acoustic cavitation. nih.gov

An ultrasound-assisted procedure has been developed for the synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide. nih.gov This method utilizes ethanol as the solvent and potassium bicarbonate as a base, producing the desired products in high yields (81-93%). nih.gov In a similar approach, 2-amino-1,3,4-oxadiazole derivatives substituted at the 5-position with aryl and methyl groups were synthesized from various hydrazide derivatives and cyanogen bromide under ultrasound irradiation. mdpi.com The use of a base like potassium bicarbonate is crucial to neutralize the hydrogen bromide formed during the reaction. mdpi.com

Ultrasound has also been employed in the one-pot, four-component synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives using KHSO4 as a catalyst, achieving high yields in short reaction times (10-25 minutes). researchgate.net While this example does not directly produce an oxadiazole, it demonstrates the potential of ultrasound in facilitating multi-component reactions for heterocyclic synthesis.

Derivatization Strategies for Functionalization at Other Positions

The functionalization of the 1,3,4-oxadiazole ring at positions other than the 2-position is crucial for modulating the physicochemical and biological properties of the resulting compounds.

A common strategy for introducing a functional group at the 5-position involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov This is typically achieved through the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.com The resulting 2-thiol group can then serve as a handle for further derivatization.

For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a one-pot synthesis-functionalization strategy has been developed. acs.org This approach allows for the sequential introduction of substituents at both the 2- and 5-positions from carboxylic acids and aryl iodides, providing a streamlined route to a diverse range of compounds. acs.org

Furthermore, the synthesis of 5-substituted 2-(N-alkyl/aryl)-1,3,4-oxadiazoles can be achieved by first acylating a hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide. jchemrev.com Subsequent treatment with tosyl chloride in pyridine (B92270) induces cyclization to yield the desired product. jchemrev.com

Substituent Effects on Synthetic Yields and Pathways

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with numerous methods available for the cyclization step. jchemrev.comjchemrev.comnih.govnih.govbiointerfaceresearch.com Common strategies include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com The nature of the substituents on the starting materials can significantly impact the efficiency of these reactions and, in some cases, direct the reaction towards different products.

While specific studies on the substituent effects on the synthesis of this compound are not extensively documented, valuable insights can be drawn from studies on analogous 2,5-disubstituted-1,3,4-oxadiazoles. The electronic properties of the substituents, whether electron-donating or electron-withdrawing, play a crucial role in the reaction yields.

For instance, in the synthesis of 2,5-substituted diphenyl-1,3,4-oxadiazole derivatives, it has been observed that the presence of electron-withdrawing groups such as nitro (-NO2), chloro (-Cl), and bromo (-Br) can increase the yield of the final product, although potentially requiring longer reaction times. Conversely, electron-donating groups like amino (-NH2) and hydroxyl (-OH) have been reported to decrease the yield. beilstein-journals.org This suggests that the electronic nature of the substituent on an aryl ring at the 5-position of a this compound would likely influence the cyclization process in a similar manner.

A study on the synthesis of cyanopyridine-based 1,3,4-oxadiazole derivatives provides further data on how different substituents on an aromatic ring attached to the oxadiazole core can affect the yield. nih.gov Although the cyano group is on the pyridine ring in these examples, the observed trends can be informative. The yields of the final products varied with the nature and position of the substituents on the aromatic rings. nih.gov

| Substituent (R) on Aryl Ring at C5 | Reported Yield (%) | Reference |

|---|---|---|

| 4-OCH3 | 81 | nih.gov |

| 4-CH3 | 80 | nih.gov |

| 2-CH2CH3 | 81 | nih.gov |

| 4-CN | 65 | nih.gov |

| 4-NO2 (on a different series) | ~64 (inferred) | biointerfaceresearch.com |

The data suggests that electron-donating groups like methoxy (B1213986) and alkyl groups can lead to high yields, while electron-withdrawing groups like cyano and nitro groups may result in slightly lower but still good yields under specific conditions. biointerfaceresearch.comnih.gov

Post-Cyclization Modifications on the this compound Core

The this compound core presents multiple sites for post-cyclization modifications, offering a pathway to a diverse range of functionalized molecules. The reactivity of the cyano group and the oxadiazole ring itself can be exploited for further chemical transformations.

The cyano group is a versatile functional group that can undergo a variety of reactions. libretexts.org Its electron-withdrawing nature makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org Potential modifications of the cyano group on the 1,3,4-oxadiazole ring include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. libretexts.org This would provide a route to 1,3,4-oxadiazole-2-carboxylic acid or 1,3,4-oxadiazole-2-carboxamide, which are valuable building blocks for further derivatization.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This would yield a 2-(aminomethyl)-1,3,4-oxadiazole derivative, introducing a basic center into the molecule.

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This would allow for the introduction of various alkyl or aryl ketone functionalities at the 2-position of the oxadiazole ring.

The 1,3,4-oxadiazole ring itself can also be a site for modification, although it is generally considered an electron-deficient and relatively stable aromatic system. nih.gov The C5 position, if unsubstituted, could be a target for functionalization. For instance, direct C-H functionalization methods have been developed for other heterocyclic systems and could potentially be applied to the 1,3,4-oxadiazole core. organic-chemistry.org Furthermore, if the 5-position is substituted with a suitable leaving group, nucleophilic aromatic substitution could be a viable strategy for introducing new functionalities.

Chemical Reactivity and Mechanistic Studies of 1,3,4 Oxadiazole 2 Carbonitrile

Reactivity Profile of the 1,3,4-Oxadiazole (B1194373) Ring System

The chemical behavior of the 1,3,4-oxadiazole ring is dictated by the arrangement and electronegativity of its heteroatoms. The presence of one oxygen and two pyridine-type nitrogen atoms results in a significantly electron-deficient heterocyclic system, which governs its interactions with nucleophiles and electrophiles. nih.gov

Nucleophilic Attack on Ring Carbons

The carbon atoms of the 1,3,4-oxadiazole ring, located at the C2 and C5 positions, are characterized by low electron density. This electron deficiency is a consequence of the electron-withdrawing effects of the adjacent electronegative nitrogen and oxygen atoms. As a result, these ring carbons are susceptible to nucleophilic attack. Such attacks, however, can be challenging to control as they often lead to the cleavage and opening of the heterocyclic ring. The stability of the ring is sensitive to basic conditions which can promote these nucleophilic reactions.

In cases where a suitable leaving group, such as a halogen, is present on the ring, nucleophilic substitution reactions can occur, where the halogen is displaced by a nucleophile. d-nb.info The presence of substituents at either the C2 or C5 position can further activate the ring, making it more favorable for nucleophilic attack on the carbon atoms.

Electrophilic Attack on Ring Nitrogens

In contrast to the electron-poor carbon atoms, the nitrogen atoms at the N3 and N4 positions of the 1,3,4-oxadiazole ring are relatively electron-rich, possessing lone pairs of electrons. Consequently, electrophilic attack preferentially occurs at these nitrogen atoms. Electrophilic substitution directly on the ring carbons is exceedingly difficult due to the ring's deactivated, electron-poor nature. jchemrev.com

The propensity for electrophilic attack on the ring nitrogens can be enhanced by the presence of electron-releasing groups attached to the oxadiazole ring. These groups increase the electron density on the nitrogen atoms, making them more nucleophilic and reactive towards electrophiles.

Stability Considerations and Aromaticity

The 1,3,4-oxadiazole ring is a planar, conjugated system that is considered to be aromatic and possesses significant thermal stability. nih.gov This stability is a key feature that has led to its widespread use in various applications, including medicinal chemistry and materials science. mdpi.comnih.govuowasit.edu.iq The substitution of the ring, particularly with aryl groups, has been shown to further enhance its stability.

The aromaticity of the 1,3,4-oxadiazole ring is understood to be lower than that of its parent heterocycle, furan. This reduction in aromatic character arises from the replacement of two methine (-CH=) groups with two highly electronegative pyridine-type nitrogen atoms, which alters the electron distribution within the ring. nih.gov This modified aromaticity means the ring can sometimes exhibit reactivity characteristic of a conjugated diene system, participating in certain cycloaddition reactions. nih.gov For instance, electron-deficient 1,3,4-oxadiazoles can undergo inverse electron demand Diels-Alder reactions with electron-rich alkenes. nih.govukim.mk

Transformations Involving the Carbonitrile Functional Group

The carbonitrile group attached to the 1,3,4-oxadiazole ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the oxadiazole ring to which it is attached.

Nucleophilic Additions to the Carbonitrile

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. A prominent and synthetically useful reaction of 1,3,4-oxadiazole-2-carbonitrile and related cyano-azole compounds is the [3+2] cycloaddition with azide ions to form 5-substituted-1H-tetrazoles. nih.govresearchgate.net This transformation represents a powerful method for synthesizing highly functionalized tetrazole derivatives from readily available nitriles. The reaction typically involves treating the cyano-oxadiazole with an azide source, such as sodium azide, often in the presence of a catalyst or an additive to facilitate the cycloaddition. nih.govresearchgate.netorganic-chemistry.org

Other nucleophiles can also add to the carbonitrile group. For example, reactions with hydroxylamine or hydrazine (B178648) can yield the corresponding amidoximes and amidrazones, respectively, which are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.net

| Reactant | Reagents | Solvent | Temperature | Product | Citation |

|---|---|---|---|---|---|

| Aryl/Alkyl Nitrile | Sodium Azide, Trimethylamine Hydrochloride | Toluene | 90 °C | 5-Substituted-1H-tetrazole | nih.gov |

| Furazan-carbonitrile | Sodium Azide | Not Specified | Not Specified | 5-(Furazan-yl)-1H-tetrazole | researchgate.net |

| Aryl Nitrile | Trimethylsilyl Azide (TMSN3), NH4F | Not Specified | Mild Conditions | Ammonium (B1175870) Tetrazolide Salt | researchgate.net |

Reduction Pathways of the Carbonitrile

The reduction of the carbonitrile group offers a direct pathway to aminomethyl-substituted 1,3,4-oxadiazoles. These primary amines are valuable building blocks for further synthetic elaboration. Standard laboratory reducing agents can be employed for this transformation, although the choice of reagent must take into account the stability of the oxadiazole ring.

Common reduction methods for nitriles include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) and chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. While effective for nitrile reduction, strong reducing agents and harsh reaction conditions could potentially lead to the cleavage of the oxadiazole ring, a known susceptibility of the system under certain reactive conditions. Therefore, milder and more selective reduction protocols are often preferred to preserve the integrity of the heterocyclic core while achieving the desired transformation of the carbonitrile group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,3,4-oxadiazole (B1194373) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton NMR (¹H-NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental in determining the number and type of hydrogen atoms in a molecule. In the context of 1,3,4-oxadiazole derivatives, the chemical shifts of protons are influenced by the electronic environment created by the oxadiazole ring and any attached substituents.

For instance, in a series of synthesized 1,3,4-oxadiazole derivatives, aromatic protons typically appear as multiplets in the range of 6.87–8.26 ppm. acs.org The exact chemical shift is dependent on the nature and position of substituents on the aromatic ring. For example, in some 1,3,4-oxadiazole derivatives, the N-H proton of the thione form can be observed at a chemical shift of around 12.9 ppm. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for Protons in 1,3,4-Oxadiazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.87 - 8.26 acs.org |

| -NH (Thione) | ~12.9 researchgate.net |

| -NH (Hydrazide) | 8.15 ijrrr.com |

| -S-CH₂- | 3.71 - 4.09 ijrrr.com |

| -NH₂ | 4.35 ijrrr.com |

| -OH | 5.44 ijrrr.com |

Note: Chemical shifts can vary based on the solvent and specific substituents on the molecule.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in 1,3,4-oxadiazole derivatives are characteristic of the heterocyclic ring and its substituents. The ¹³C-NMR spectrum of a typical organic compound spans a range of 0-220 ppm. bhu.ac.in

The carbon atoms within the 1,3,4-oxadiazole ring itself exhibit distinct chemical shifts. For example, in some 3,5-disubstituted 1,2,4-oxadiazoles, the C-3 and C-5 carbons resonate at approximately 167.2-168.7 ppm and 173.9-176.1 ppm, respectively. researchgate.net The chemical shifts of carbons in substituents attached to the oxadiazole ring are also diagnostic. For example, nitrile carbons (RC≡N) typically appear in the range of 110-120 ppm. oregonstate.edu

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbons in 1,3,4-Oxadiazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| C2/C5 (Oxadiazole Ring) | ~155 - 176 researchgate.netresearchgate.net |

| Aromatic Carbons | ~125 - 170 oregonstate.edu |

| Nitrile Carbon (C≡N) | ~110 - 120 oregonstate.edu |

| Carbonyl Carbon (C=O) | ~164 - 172 acs.org |

| -S-CH₂- | ~29 - 38 acs.org |

| -O-CH₂- | ~60 - 68 acs.org |

| -CH₃ | ~21 - 25 acs.org |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent and molecular structure.

Advanced 2D NMR Techniques (DEPT, HMQC, HMBC)

To gain deeper insights into the complex structures of 1,3,4-oxadiazole derivatives, advanced two-dimensional (2D) NMR techniques are often employed. These experiments reveal correlations between different nuclei, aiding in the unambiguous assignment of proton and carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of novel 1,3,4-oxadiazole derivatives, especially when dealing with complex substitution patterns. researchgate.netipb.pt

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the functional groups and electronic structure of 1,3,4-Oxadiazole-2-carbonitrile.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 1,3,4-oxadiazole derivatives, key vibrational bands are observed for the C=N and C-O-C bonds within the oxadiazole ring, as well as for the nitrile (C≡N) group. The stretching vibration of the C≡N group is typically found in the region of 2240-2260 cm⁻¹. The C=N stretching vibration of the oxadiazole ring appears around 1650 cm⁻¹, while the C-O-C stretching is observed in the range of 1020-1250 cm⁻¹.

Table 3: Characteristic FTIR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 ajchem-a.com |

| Nitrile (C≡N) | Stretching | 2240 - 2260 |

| C=N (Oxadiazole Ring) | Stretching | ~1650 |

| C-O-C (Oxadiazole Ring) | Stretching | 1020 - 1250 |

| Aromatic C-H | In-plane bending | 1000 - 1500 ajchem-a.com |

The presence and position of these absorption bands in the FTIR spectrum provide strong evidence for the successful synthesis and structural integrity of this compound and its derivatives. ijrpr.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For 1,3,4-oxadiazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic rings. The position of λmax can be influenced by the substituents on the rings. The study of UV-Vis spectra is crucial for understanding the electronic properties and the degree of conjugation in these compounds. nih.gov The structures of newly synthesized 1,3,4-oxadiazole derivatives are often established by the combined use of UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of 1,3,4-oxadiazole compounds. It provides crucial information regarding the molecular weight and the structural composition through controlled fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The molecular formula of this compound is C₃HN₃O, with a calculated monoisotopic mass of 95.0120 Da.

In research involving derivatives, HRMS is routinely used to verify the successful synthesis of the target molecules. acs.org For instance, studies on various substituted 1,3,4-oxadiazoles report the use of HRMS to confirm their molecular formulas, with observed masses typically falling within a ±5 ppm error margin of the calculated values. nih.govresearchgate.net This level of accuracy provides strong evidence for the compound's identity.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| This compound | C₃H₂N₃O | 96.0192 | Theoretical | N/A |

| N-Phenyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-amine | C₁₂H₉N₅O | 240.0880 | 240.0876 | luxembourg-bio.com |

| 2-(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivative | C₁₇H₁₄N₄O₄S₂ | 419.0533 | 419.0529 | nih.gov |

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used to study the fragmentation of 1,3,4-oxadiazole derivatives. The fragmentation pattern provides a molecular fingerprint that helps in structural confirmation. The 1,3,4-oxadiazole ring itself is relatively stable, but it undergoes characteristic cleavage under mass spectrometric conditions.

A primary fragmentation pathway for 2,5-disubstituted 1,3,4-oxadiazoles involves the cleavage of the oxadiazole ring. core.ac.uk For this compound, the fragmentation would likely involve the loss of neutral molecules such as CO, N₂, or HCN. The molecular ion (M•+) would be observed, and its subsequent fragmentation would yield characteristic daughter ions. For example, a retro-Diels-Alder (RCA) type fragmentation is typical for 1,2,4-oxadiazole (B8745197) systems and similar heterocyclic rings, which can lead to the formation of nitrile and oxazirine fragments. researchgate.net

Key fragmentation patterns observed in derivatives include the cleavage of bonds adjacent to the heterocyclic ring, leading to the loss of substituents. researchgate.netresearchgate.net The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the most abundant peaks (base peaks) in the spectrum. libretexts.org

Table 2: Predicted Mass Spectrometric Fragments for this compound

| Fragment Ion (Formula) | Proposed m/z | Potential Origin |

| [C₃HN₃O]•⁺ | 95 | Molecular Ion (M•+) |

| [C₂HNO]•⁺ | 55 | Loss of N₂ |

| [C₂N₂]•⁺ | 52 | Loss of HCN and CO |

| [CN]⁺ | 26 | Cyano radical cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, analysis of closely related 1,3,4-oxadiazole derivatives provides significant insight into the expected geometry. researchgate.netnih.gov

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles reveal that the central oxadiazole ring is typically planar. researchgate.netrsc.org This planarity facilitates π-conjugation when linked to other aromatic systems. The bond angles within the ring and the bond lengths are consistent with its heterocyclic aromatic nature. For example, in one derivative, the C-O-C angle was found to be approximately 103°, and the N-N bond length was about 1.40 Å. rsc.org Intermolecular interactions, such as C-H···N and π-π stacking, are often observed in the crystal packing, influencing the material's bulk properties. luxembourg-bio.comrsc.org The presence of a nitrile group would be expected to introduce strong dipole-dipole interactions and potentially C-H···N hydrogen bonds in the crystal lattice.

Table 3: Typical Crystallographic Parameters for a 1,3,4-Oxadiazole Derivative

| Parameter | Typical Value/Observation | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape | researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell | researchgate.net |

| Oxadiazole Ring | Planar | Allows for electronic conjugation with substituents | researchgate.netrsc.org |

| C-N Bond Length | ~1.30 - 1.38 Å | Indicates partial double bond character | rsc.org |

| N-N Bond Length | ~1.40 Å | Typical for N-N single bond in this environment | rsc.org |

| Intermolecular Forces | C-H···N hydrogen bonds, π-π stacking | Governs the packing and stability of the crystal | luxembourg-bio.comrsc.org |

Purity and Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)

Ensuring the purity of a synthesized compound is crucial for its subsequent use. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of a chemical reaction and assessing the purity of the final product. acs.orgnih.gov

In the synthesis of 1,3,4-oxadiazole derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The components separate based on their polarity, and their positions are visualized, often under UV light. researchgate.net The retention factor (Rf value) is a characteristic property of a compound in a given TLC system. A pure compound should ideally appear as a single spot on the TLC plate. Various solvent systems, commonly mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether, ethyl acetate, and methanol, have been reported for the analysis of 1,3,4-oxadiazole derivatives. nih.govgoogle.com

Table 4: Example TLC Systems for Monitoring 1,3,4-Oxadiazole Synthesis

| Stationary Phase | Mobile Phase (Eluent System) | Application | Reference |

| Silica Gel G | Petroleum ether: Ethyl acetate : Methanol (6:3:1) | Purity check of final products | nih.gov |

| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (3:1) | Product purification monitoring | google.com |

| Silica Gel GF₂₅₄ | Ethyl acetate : n-hexane (9:1) | Reaction monitoring | researchgate.net |

Computational and Theoretical Investigations of 1,3,4 Oxadiazole 2 Carbonitrile

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These techniques are used to predict the three-dimensional structures of molecules and to simulate their interactions with other molecules, such as biological targets.

While specific studies focusing solely on the Molecular Mechanics 2 (MM2) force field for 1,3,4-oxadiazole-2-carbonitrile are not extensively detailed in the provided results, the principles of MM2 are broadly applied in computational chemistry. MM2 is a classical mechanics-based method used to calculate the potential energy of a molecule as a function of its atomic coordinates. It is particularly useful for determining the preferred conformations of molecules and for predicting their geometries. In the context of 1,3,4-oxadiazole (B1194373) derivatives, MM2 could be employed as an initial step in a more complex computational workflow, for instance, to generate low-energy conformers before performing more accurate quantum mechanical calculations.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a compromise between the speed of molecular mechanics and the accuracy of ab initio quantum mechanical methods. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate the solutions.

While direct studies on this compound using the PM3 method were not found, the application of such methods to related oxadiazole structures is common. For instance, in studies of 1,2,4-oxadiazole (B8745197) derivatives, more advanced quantum-mechanical charge calculations have been shown to improve the accuracy of molecular interaction descriptions compared to empirical methods. nih.gov This highlights the importance of using appropriate levels of theory to accurately model the electronic properties of the oxadiazole ring system, which are crucial for its interactions with biological targets.

In Silico Approaches for Predictive Research

In silico methods encompass a range of computational techniques used to predict the biological activity and pharmacokinetic properties of chemical compounds. These approaches are instrumental in modern drug discovery, allowing for the rapid screening of large libraries of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies on 1,3,4-oxadiazole derivatives have been successfully employed to understand their antimicrobial activity. nih.gov In one study, 3D-QSAR models were generated for a series of 1,3,4-oxadiazoles, with one model being selected based on its predictive power (q² = 0.6969 and pred_r² = 0.6148). nih.gov This model, built from a training set of 17 molecules, was able to predict the activity of a test set of 4 molecules, demonstrating the utility of QSAR in guiding the design of new antibacterial agents. nih.gov

Another QSAR study on 1,3,4-oxadiazole derivatives focused on their antioxidant activity. researchgate.net The optimal QSAR model, which included eight molecular descriptors, showed excellent performance with a high degree of fit and predictive ability. researchgate.net Similarly, 3D-QSAR analyses of 1,2,4-oxadiazole antibacterials have defined favored and disfavored regions for steric and electrostatic properties, providing valuable insights for structural modification. nih.gov

Table 1: Selected QSAR Model Parameters for 1,3,4-Oxadiazole Derivatives

| Study Focus | Method | q² | pred_r² | Number of Molecules (Training/Test) |

| Antimicrobial Activity nih.gov | kNN-MFA | 0.6969 | 0.6148 | 17 / 4 |

| Antioxidant Activity researchgate.net | PLS Regression | 0.869 | 0.760 (Q²F1) | Not Specified |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is crucial for understanding the molecular basis of drug action and for designing new drugs with improved affinity and selectivity.

Molecular docking studies have been extensively used to investigate the interactions of 1,3,4-oxadiazole derivatives with various biological targets. For example, docking studies of novel 1,3,4-oxadiazole derivatives with the cyclooxygenase-2 (COX-2) enzyme have helped to rationalize their anti-inflammatory activity. nih.gov In one study, the docking of a co-crystallized ligand was validated with a low RMSD value of 0.647 Å, indicating the reliability of the docking protocol. nih.gov

In the context of cancer research, molecular docking has been used to study the binding of 1,3,4-oxadiazole derivatives to the vascular endothelial growth factor receptor 2 (VEGFR2). nih.govmdpi.com These studies have identified derivatives with strong binding affinities and have provided insights into the structure-activity relationships governing their inhibitory potential. nih.govmdpi.com For instance, certain derivatives exhibited binding energies of -46.32, -48.89, and -45.01 kJ/mol against VEGFR2. mdpi.com

Furthermore, molecular docking has been employed to explore the anticancer potential of 1,3,4-oxadiazole derivatives as tubulin inhibitors and their immunosuppressive effects. researchgate.netsigmaaldrich.com These studies highlight the versatility of the 1,3,4-oxadiazole scaffold in targeting a diverse range of biological macromolecules. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives

| Biological Target | Key Findings | Reference |

| Cyclooxygenase-2 (COX-2) | Identified binding affinities and rationalized anti-inflammatory activity. | nih.gov |

| VEGFR2 | Showed strong binding energies, suggesting potential as anticancer agents. | nih.govmdpi.com |

| Tubulin | Evaluated as potential anticancer agents. | researchgate.net |

| Immunosuppressive Targets | Investigated for potential as immunosuppressive agents. | sigmaaldrich.com |

Computational methods can also be used to predict the chemical behavior and derivatization potential of this compound. The 1,3,4-oxadiazole ring is known to be an electronegative system that is susceptible to nucleophilic attack, which can lead to ring cleavage. researchgate.net This reactivity is a key consideration in the design of synthetic routes to new derivatives.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common strategy for creating new compounds with diverse biological activities. researchgate.net Various synthetic methods have been reported, including the reaction of acid hydrazides with different reagents and the cyclodehydration of diacylhydrazines. researchgate.netnih.govmdpi.com The derivatization potential of the 1,3,4-oxadiazole core allows for the introduction of a wide range of substituents, which can modulate the physicochemical and biological properties of the resulting molecules. researchgate.net For example, the introduction of different aryl groups can significantly influence the antibacterial or antifungal activity of the compounds. nih.gov

In silico studies can predict the drug-likeness and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of potential derivatives. researchgate.net These predictions help to identify candidates with favorable profiles for further development. For instance, studies have shown that some 1,3,4-oxadiazole derivatives have the potential to be new drug candidates based on parameters like Lipinski's Rule of Five and topological polar surface area. researchgate.net The ability to predict these properties computationally accelerates the drug discovery process by filtering out compounds that are likely to fail in later stages of development. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed understanding of the forces that govern molecular packing. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the generation of a unique surface for each molecule, known as the Hirshfeld surface.

This surface is defined by the points where the contribution of a given molecule to the total electron density is equal to the sum of contributions from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, a comprehensive picture of the intermolecular interactions can be obtained. The dnorm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (di) and outside the surface (de), providing a visual representation of intermolecular contacts. Negative dnorm values, typically highlighted in red, indicate close contacts, which are significant for intermolecular interactions.

A study on a 1,3,4-oxadiazole derivative containing two chlorophenyl substituents provides a quantitative breakdown of the intermolecular contacts contributing to the crystal packing. nih.gov The analysis revealed that the most significant contributions arise from various weak interactions. These findings are summarized in the table below, which illustrates the percentage contribution of different intermolecular contacts to the total Hirshfeld surface.

| Interaction Type | Contribution (%) |

|---|---|

| H···C | 18.0 |

| H···H | 17.0 |

| H···Cl | 16.6 |

| H···O | 10.4 |

| H···N | 8.9 |

| H···S | 5.9 |

Exploration of 1,3,4 Oxadiazole 2 Carbonitrile in Medicinal Chemistry Design

Role as a Pharmacophore in Drug Design

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. The 1,3,4-oxadiazole (B1194373) nucleus is recognized as a significant pharmacophore in the design of new chemical entities (NCEs). nih.govnih.gov Its utility stems from its rigid, planar structure and its capacity for various molecular interactions. The nitrogen atoms in the ring can act as hydrogen bond acceptors, which is crucial for binding to many biological targets. nih.gov

One of the most valuable roles of the 1,3,4-oxadiazole ring in medicinal chemistry is as a bioisostere for amide and ester functionalities. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Amide and ester bonds are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes like amidases and esterases, leading to poor pharmacokinetic profiles.

The 1,3,4-oxadiazole ring offers a metabolically stable alternative that mimics the key features of amides and esters. rsc.org It maintains a similar size, planarity, and ability to participate in hydrogen bonding interactions. nih.gov This replacement can lead to compounds with improved metabolic stability, oral bioavailability, and a more desirable pharmacokinetic profile. For example, the replacement of a central 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been shown to result in higher polarity and reduced metabolic degradation. rsc.org While not specifically documenting a 2-carbonitrile derivative, this principle establishes a clear strategic application for the 1,3,4-oxadiazole scaffold. The cyano group itself is a well-known bioisostere for various functional groups, including carbonyls and halides, and its inclusion on the stable oxadiazole ring could offer unique properties for target interaction. cambridgemedchemconsulting.com

The 1,3,4-oxadiazole ring serves as a versatile and privileged scaffold for the development of novel chemical entities (NCEs). nih.gov Its synthetic accessibility allows for the facile introduction of various substituents at the 2- and 5-positions, enabling the creation of large and diverse chemical libraries for high-throughput screening. mdpi.comnih.gov The stability of the ring ensures that the scaffold remains intact while different functional groups are explored to optimize biological activity.

The use of the 1,3,4-oxadiazole scaffold allows medicinal chemists to construct molecules with specific three-dimensional arrangements of functional groups, which is critical for precise interaction with biological targets. The rigid nature of the ring helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target. This approach has been used to develop inhibitors for a wide range of enzymes and receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for 1,3,4-Oxadiazole-2-carbonitrile Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 1,3,4-oxadiazole derivatives, SAR studies typically focus on the nature and position of substituents on the heterocyclic ring. nih.gov

The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the substituents at these positions. The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the substituents play a crucial role in target recognition and binding affinity.

A nitrile (cyano) group at the 2-position would exert a strong electron-withdrawing effect due to the nitrogen atom's high electronegativity. This can significantly influence the electronic distribution within the oxadiazole ring and affect its interaction with target proteins. For instance, in a series of 1,2,4-oxadiazole derivatives designed as xanthine (B1682287) oxidase inhibitors, a 3-cyano group on an attached indole (B1671886) ring was found to be indispensable for activity. tandfonline.com This highlights the potential importance of a strategically placed cyano group for biological activity.

The following table presents data on various 2,5-disubstituted 1,3,4-oxadiazole derivatives and their biological activities, illustrating the impact of different substituents.

| Compound ID | 2-Substituent | 5-Substituent | Biological Activity | Target/Assay | Reference |

| 1 | Naphtho[2,1-b]furan-2-yl | 4-(4-cyanobenzamido)phenyl | Antibacterial (S. aureus, MIC: 6.25 µg/mL) | Antibacterial Assay | nih.gov |

| 2 | Naphtho[2,1-b]furan-2-yl | 4-(4-chlorobenzamido)phenyl | Antibacterial (S. aureus, MIC: 12.5 µg/mL) | Antibacterial Assay | nih.gov |

| 3 | Naphtho[2,1-b]furan-2-yl | 4-(4-methylbenzamido)phenyl | Antibacterial (S. aureus, MIC: 25 µg/mL) | Antibacterial Assay | nih.gov |

| 4 | 1-(4-methoxyphenyl)-1H-benzimidazol-6-yl | 3-(cyanomethyl)sulfanylmethyl | GSK-3β Inhibition (IC₅₀: 0.005 µM) | Enzyme Inhibition Assay | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From the table, it is evident that even changes on a remote part of the substituent at the 5-position (e.g., cyano vs. chloro vs. methyl on the benzamido group) can significantly alter the antibacterial activity. nih.gov Compound 4 demonstrates that a cyano group, as part of a larger substituent, can be a key feature in highly potent enzyme inhibitors. nih.gov

The modulation of biological activity through the exploration of diverse functional groups is a cornerstone of drug optimization. The 1,3,4-oxadiazole scaffold is well-suited for this approach due to the relative ease of modifying its substituents. researchgate.net The introduction of a 2-carbonitrile group would provide a unique combination of properties:

Electron-Withdrawing Nature: As mentioned, the cyano group strongly withdraws electron density, which can modulate the pKa of nearby functionalities and influence binding interactions.

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

Linear Geometry: The cyano group is linear and relatively small, allowing it to probe narrow cavities within a binding site.

Metabolic Stability: The C-CN bond is generally stable to metabolic degradation.

In a study on antitubercular compounds, the replacement of a nitro group with a cyano group on a different scaffold led to a significant change in activity, demonstrating the distinct contributions of these electron-withdrawing groups. The diversity of functional groups that have been successfully incorporated onto the 1,3,4-oxadiazole ring to achieve a range of biological effects—including anti-inflammatory, anticancer, and antimicrobial activities—is extensive. nih.govmdpi.comnih.gov This underscores the principle that a 2-carbonitrile substituent would likely impart distinct and potentially advantageous properties to the molecule.

Mechanism-Based Ligand Design and Target Interaction Studies

Mechanism-based ligand design involves creating molecules that interact with a biological target in a specific, predetermined manner, often involving the formation of a covalent bond or mimicking a transition state. The 1,3,4-oxadiazole ring and its derivatives have been implicated in various mechanisms of action, including enzyme inhibition and receptor antagonism. nih.gov

For instance, 1,3,4-oxadiazole derivatives have been designed as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), where the scaffold helps to position aryl groups in the correct orientation to block the enzyme's active site. nih.gov In other cases, they act as telomerase inhibitors or disrupt microtubule formation in cancer cells. nih.gov

Enzyme Inhibition Studies

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of various enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. pnrjournal.combham.ac.uk Inhibition of DprE1 is a validated strategy for the development of new antitubercular drugs. nih.govacs.org Several 1,3,4-oxadiazole-containing compounds have been identified as potent inhibitors of DprE1. pnrjournal.comnih.gov For instance, a series of 4,5-disubstituted-1,3,4-oxadiazole derivatives were designed and screened for their activity against M. tuberculosis, with molecular docking studies confirming their high affinity for the DprE1 enzyme. pnrjournal.compnrjournal.com The oxadiazole moiety can act as a bioisosteric replacement for the hydrazide group found in the first-line anti-TB drug, isoniazid. nih.gov

α-amylase and α-glucosidase: These enzymes are key targets in the management of type 2 diabetes as they are involved in the breakdown of carbohydrates. journalgrid.comnih.gov Inhibitors of α-amylase and α-glucosidase can delay glucose absorption and help regulate blood sugar levels. nih.govresearchgate.net Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives with significant inhibitory activity against these enzymes. nih.govnih.govresearchgate.net For example, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and showed promising in vitro α-amylase and α-glucosidase inhibitory potential. nih.gov The inhibitory activity is often influenced by the nature of the substituents on the oxadiazole ring. nih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors have emerged as a promising class of anticancer agents. nih.gov The 1,3,4-oxadiazole scaffold has been incorporated into the design of HDAC inhibitors, contributing to their antitumor potency. nih.gov

Receptor Binding Affinity Investigations

The 1,3,4-oxadiazole nucleus is a key pharmacophore that can influence the binding affinity of a molecule to its target receptor. For example, in the context of anti-inflammatory research, 1,3,4-oxadiazole derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies have revealed that these compounds can fit well into the active site of the COX-2 enzyme, demonstrating a high binding affinity. nih.gov

Intermolecular Interactions and Binding Site Analysis

The biological activity of 1,3,4-oxadiazole derivatives is closely linked to their ability to form various intermolecular interactions with the amino acid residues within the binding site of their target proteins. nih.gov In the case of DprE1 inhibitors, molecular docking has shown that the substituted 1,3,4-oxadiazole moiety can interact with key amino acids like Lys-418, Tyr-415, and His-132 in the enzyme's active site. pnrjournal.com Similarly, for α-amylase and α-glucosidase inhibitors, docking studies have elucidated the crucial interactions between the oxadiazole derivatives and the active site residues, providing insights for further structural optimization. nih.govresearchgate.net The ability of the 1,3,4-oxadiazole ring to act as a hydrogen bond acceptor is a significant factor in these interactions. nih.gov

Strategic Design for Specific Biological Research Areas

The versatility of the 1,3,4-oxadiazole scaffold has been strategically exploited in various fields of biomedical research.

Anti-infective Research

The 1,3,4-oxadiazole ring is a common structural motif in a wide range of anti-infective agents.

Antibacterial: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org

Antifungal: The 1,3,4-oxadiazole scaffold is present in many compounds with significant antifungal properties, particularly against Candida albicans. nih.govnih.gov These compounds have shown promise in combating fungal infections, which are a serious health concern, especially in immunocompromised individuals. nih.gov Some derivatives have also been investigated for their application in controlling fungal diseases in agriculture. frontiersin.orgmdpi.com

Antitubercular: As mentioned earlier, the 1,3,4-oxadiazole nucleus is a key component in the design of novel antitubercular agents targeting enzymes like DprE1. pnrjournal.comnih.govacs.org Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent activity against M. tuberculosis, including drug-resistant strains. nih.govmdpi.com

Antiviral: The 1,3,4-oxadiazole moiety is found in some antiviral compounds, including the clinically used HIV integrase inhibitor, Raltegravir. mdpi.com This highlights the potential of this scaffold in the development of new antiviral drugs.

Anti-inflammatory and Analgesic Research

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.netijpsjournal.com Many of these compounds exert their anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. nih.gov Some derivatives have shown superior anti-inflammatory activity and a better safety profile compared to existing drugs like celecoxib (B62257) and diclofenac. nih.gov In terms of analgesic activity, certain 1,3,4-oxadiazole derivatives have demonstrated significant pain-relieving effects in various preclinical models. mdpi.comresearchgate.net

Anticancer and Antitumor Research

The 1,3,4-oxadiazole scaffold is a valuable pharmacophore in the design of anticancer and antitumor agents. nih.govcapes.gov.br Derivatives containing this ring system have shown cytotoxic activity against various cancer cell lines. nih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes like histone deacetylases, growth factors such as vascular endothelial growth factor (VEGF), and tubulin polymerization. nih.gov For example, a series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against colon carcinoma cell lines, with some compounds showing promising results. capes.gov.br

Data Tables

Table 1: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Compound Series | Key Findings | Reference(s) |

| DprE1 | 4,5-disubstituted-1,3,4-oxadiazoles | High affinity for the enzyme, promising antitubercular activity. | pnrjournal.compnrjournal.com |

| (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1) and analogs | Potent in vitro potency against M. tuberculosis, including drug-resistant strains. | nih.gov | |

| α-amylase | 2-thione-1,3,4-oxadiazole derivatives | Significant inhibitory potential, with some compounds showing activity comparable to acarbose. | nih.gov |

| S-benzyl substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives | Inhibition of α-amylase enzyme. | researchgate.net | |

| 1,3,4-oxadiazole derivatives SC2 and SC8 | Potent α-amylase inhibitory activity with IC50 values of 36.5±1.5 μg/mL and 45.2±2.1 μg/mL. | researchgate.net | |

| α-glucosidase | Aryl-1,3,4-oxadiazole Schiff bases | Good inhibitory activity against α-glucosidase. | nih.gov |

| 2-thione-1,3,4-oxadiazole derivatives | Demonstrated in vitro α-glucosidase inhibitory potential. | nih.gov | |

| Histone Deacetylase (HDAC) | 1,3,4-oxadiazole derivatives | Implicated in the antitumor potency of these compounds. | nih.gov |

Table 2: Biological Activities of 1,3,4-Oxadiazole Derivatives

| Research Area | Compound Series | Biological Activity | Key Findings | Reference(s) |

| Anti-infective | 2-mercapto-1,3,4-oxadiazoles | Antitubercular | Compound 8j identified as a lead with an MIC of 0.6 μg/ml against M. tuberculosis H37Rv. | nih.gov |

| 1,3,4-oxadiazole-hydrazone hybrids | Antitubercular | Five compounds showed high antimycobacterial activity (MIC of 8 μg/mL) against M. tuberculosis H37Ra. | mdpi.com | |

| 1,3,4-oxadiazole derivatives LMM5 and LMM11 | Antifungal | Effective against Candida albicans with an MIC of 32 μg/ml. | nih.gov | |

| 1,3,4-oxadiazole derivatives | Antifungal | Effective against maize fungal diseases. | frontiersin.org | |

| 1,3,4-oxadiazole derivatives | Antibacterial | Active against various Gram-positive and Gram-negative bacteria. | researchgate.net | |

| Anti-inflammatory & Analgesic | 1,3,4-oxadiazole derivatives | Anti-inflammatory | Selective COX-2 inhibitors with potent activity. | nih.gov |

| 1,3,4-oxadiazole derivatives | Analgesic | Significant pain-relieving effects in preclinical models. | mdpi.comijpsjournal.comresearchgate.net | |

| Anticancer & Antitumor | 1,3,4-oxadiazole derivatives | Anticancer | Cytotoxic activity against various cancer cell lines. | nih.govacs.org |

| 1,3,4-thiadiazole derivatives with 1,3,4-oxadiazole moiety | Anticancer | Promising antitumor activity against colon carcinoma (HCT-116). | capes.gov.br | |

| N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | Anticancer | Significant apoptotic activity. | acs.org |

Anticonvulsant Research

Derivatives of the 1,3,4-oxadiazole nucleus have been a subject of interest in the quest for new anticonvulsant agents. ptfarm.pl Research has shown that these compounds exhibit promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov

In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant properties. Among the tested compounds, those with electron-withdrawing substituents, such as a chloro group on the phenyl ring, demonstrated excellent anticonvulsant activity. ptfarm.pl For instance, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole showed significant potential. ptfarm.pl

Another research effort focused on synthesizing 1,3,4-oxadiazole derivatives (C1-C5) by reacting 4-hydroxy benzhydrazide with various substituted aromatic aldehydes. wu.ac.th The anticonvulsant activity was assessed using both MES and PTZ-induced seizure models. researchgate.net Compounds C4 and C5 emerged as the most active, showing convulsion duration times comparable to standard drugs. nih.gov The enhanced activity of these compounds was attributed to the presence of a halogenated phenyl ring, which is more lipophilic. nih.gov

Furthermore, a series of 1,3,4-oxadiazole derivatives were designed to act as agonists for the benzodiazepine (B76468) receptor. brieflands.com The introduction of an amino substituent at the 5-position of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects in the pentylenetetrazole-induced lethal convulsion test. brieflands.com A particularly potent derivative, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited superior anticonvulsant activity compared to the standard drugs carbamazepine (B1668303) and ethosuximide, with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test. nih.gov This compound was also found to have a strong binding affinity to the GABAᴀ receptor. nih.gov

| Compound ID | Substituents | Anticonvulsant Activity Finding | Reference |

| IIIf | 2-(4-chlorophenyl)amino, 5-(4-pyridyl) | Showed excellent anticonvulsant activity. | ptfarm.pl |

| C4 & C5 | Variously substituted phenyl and 4-hydroxyphenyl | Displayed promising anticonvulsant activity in MES and PTZ models. | researchgate.net |

| 5b | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Exhibited potent anticonvulsant activity (MES ED₅₀ = 8.9 mg/kg; scPTZ ED₅₀ = 10.2 mg/kg). | nih.gov |

| 9 | Amino substituent at position 5 of the 1,3,4-oxadiazole ring | Showed respectable anticonvulsant effect in the PTZ test. | brieflands.com |

Antioxidant Research

The 1,3,4-oxadiazole scaffold has been incorporated into various molecules to explore their potential as antioxidant agents. mdpi.com These derivatives have been evaluated through several in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and hydrogen peroxide (H₂O₂) radical scavenging methods. nih.govrsc.org

A study involving the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a naphthofuran moiety revealed significant antioxidant activity for some compounds. nih.gov Another series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated, with one compound (14b) showing strong antioxidant activity with an IC₅₀ value of 15.15 μg/mL in the DPPH assay. nih.gov

Research on 1,3,4-oxadiazole derivatives containing phenolic acid moieties also demonstrated notable antioxidant potential. rsc.org The most potent of these phenolic 1,3,4-oxadiazoles displayed superior DPPH scavenging activity compared to their precursor diacylhydrazines. rsc.org This enhanced activity is attributed to the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. rsc.org Specifically, four of the synthesized 1,3,4-oxadiazoles (7d, 7e, 7g, and 7h) showed pronounced ABTS radical scavenging capacity, moderate to good H₂O₂ scavenging properties, and strong ferric ion reducing capacity. rsc.org

In a different study, a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized. jchr.org Compounds with electron-donating substituents on both sides of the thienopyrimidine ring, such as 4k, 4j, 4d, and 4e, exhibited significant radical scavenging activity. jchr.org Conversely, the presence of electron-withdrawing groups like a nitro group was found to decrease the antioxidant activity. mdpi.comjchr.org

| Compound Series | Antioxidant Assay | Key Findings | Reference(s) |

| 2,5-disubstituted-1,3,4-oxadiazoles | DPPH, NO, H₂O₂, LPO | Compound 14b showed strong antioxidant activity (IC₅₀ = 15.15 μg/mL). | nih.gov |

| Phenolic acid-derived 1,3,4-oxadiazoles | DPPH, ABTS, H₂O₂ | Phenolic oxadiazoles (B1248032) showed better DPPH scavenging than precursors; compounds 7d, 7e, 7g, and 7h were particularly potent. | rsc.org |

| Thieno[2,3-d]pyrimidine-tagged 1,3,4-oxadiazoles | DPPH, H₂O₂, Nitric Oxide | Compounds with electron-donating groups (4k, 4j, 4d, 4e) showed significant radical scavenging. | jchr.org |

| 2-amino-1,3,4-oxadiazole derivatives | DPPH | Derivative 40c, with a nitro group, exhibited the strongest antioxidant properties. | mdpi.com |

Antiparasitic Research

The 1,3,4-oxadiazole ring is a privileged scaffold in the development of broad-spectrum antiparasitic agents. unimi.it Derivatives have been investigated for their activity against a range of parasites, including those responsible for malaria, leishmaniasis, and Human African Trypanosomiasis. unimi.itscielo.br

In a recent study, a library of antileishmanial and antimalarial compounds was screened against Trypanosoma brucei, identifying a 1,3,4-oxadiazole derivative (19) as a promising hit. unimi.it Subsequent structure-activity relationship studies led to the development of compound 27, a potent antitrypanosomal and antimalarial agent that also showed moderate activity against Leishmania infantum and Leishmania tropica. unimi.it Another derivative, compound 24, was identified as a pan-active antiparasitic molecule with low-micromolar IC₅₀ values against T. brucei and Leishmania spp. unimi.it

The antiparasitic activity of 1,3,4-oxadiazoles has also been explored against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. biorxiv.org Pyrazole-vinyl-1,3,4-oxadiazole hybrids have shown enhanced activity against chloroquine-sensitive P. falciparum 3D7 strains, with some derivatives exhibiting IC₅₀ values as low as 0.245 µg/mL. biorxiv.org Another class of derivatives, N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, has been identified as a new antiplasmodial chemotype with some analogues showing potent and selective in vitro activity against both drug-sensitive and multi-drug resistant Plasmodium parasites (IC₅₀ <40 nM). researchgate.net

| Compound ID/Series | Target Parasite | Activity Data | Reference(s) |

| 19 | Trypanosoma brucei | Identified as a potent anti-T. brucei hit. | unimi.it |

| 27 | T. brucei, P. falciparum, L. infantum, L. tropica | Potent antitrypanosomal and antimalarial activity with moderate antileishmanial effects. | unimi.it |

| 24 | T. brucei, Leishmania spp. | Pan-active with low-micromolar IC₅₀ values. | unimi.it |

| 55a, 55b | Plasmodium falciparum 3D7 | Enhanced activity with IC₅₀ values of 0.245 µg/mL and 0.248 µg/mL, respectively. | biorxiv.org |

| 31, 32 | Drug-sensitive and multi-drug resistant Plasmodium parasites | Potent and selective activity with 96 h IC₅₀ <40 nM. | researchgate.net |

Other Enzyme Inhibition Research (e.g., Antidiabetic)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold has been extensively investigated for its potential to inhibit these enzymes. nih.govnih.gov

A study on novel 2-thione-1,3,4-oxadiazole derivatives demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. Molecular docking studies further confirmed that these compounds could be accommodated in the protein pockets of these enzymes, suggesting a rational basis for their antidiabetic activity.